molecular formula C14H19N5O4S B2848194 N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034230-02-7

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2848194
CAS No.: 2034230-02-7
M. Wt: 353.4
InChI Key: PATKHYYSZDFQSY-UHFFFAOYSA-N
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Description

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrazine ring substituted with a cyano group, a piperidine ring, and a methanesulfonamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: The pyrazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction.

    Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate amines and aldehydes.

    Coupling reactions: The pyrazine and piperidine rings are coupled using suitable coupling agents.

    Introduction of the methanesulfonamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups such as halides or amines.

Scientific Research Applications

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidines: These compounds share structural similarities with the pyrazine ring and are known for their kinase inhibitory activity.

    Pyrrolo[2,3-b]pyrazines: These compounds also feature a pyrazine ring and are investigated for their potential therapeutic applications.

Uniqueness

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Cyanopyrazine moiety : A pyrazine ring with a cyano group that enhances its reactivity.
  • Methanesulfonamide group : Imparts solubility and potential interactions with biological targets.
PropertyValue
Molecular Weight350.4 g/mol
SolubilitySoluble in DMSO, ethanol; poorly soluble in water
LogP (Partition Coefficient)2.4

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazine Ring : Using 2,3-diaminopyrazine and suitable aldehydes.
  • Introduction of the Cyano Group : Via nucleophilic substitution with cyanide salts.
  • Ether Bond Formation : Reaction with piperidine derivatives under basic conditions.
  • Final Modification : Addition of the methanesulfonamide group through sulfonation reactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The cyano group and the pyrazine ring are crucial for binding to active sites on target proteins, which can lead to modulation of their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter synthesis or degradation.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have explored the antimicrobial properties of similar compounds, suggesting that this compound may exhibit activity against various bacterial strains.

Neuropharmacological Effects

Due to its structural similarities with known neuroactive compounds, it is hypothesized that this compound could influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Case Studies and Research Findings

Recent studies have provided insight into the biological effects of related compounds:

  • Study on Enzyme Inhibition :
    • A related compound was shown to inhibit specific enzymes linked to neurodegenerative diseases, suggesting potential therapeutic applications for this compound in treating such conditions.
  • Neurotransmitter Interaction :
    • Research indicates that compounds with similar structures can modulate neurotransmitter levels in vitro, which could be extrapolated to predict similar effects for this compound.

Properties

IUPAC Name

N-[2-[3-(3-cyanopyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4S/c1-18(24(2,21)22)10-13(20)19-7-3-4-11(9-19)23-14-12(8-15)16-5-6-17-14/h5-6,11H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATKHYYSZDFQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)OC2=NC=CN=C2C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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